2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a chloromethyl group at the second position and a 3-methylphenyl group at the third position of the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid.
Attachment of the 3-Methylphenyl Group: This step usually involves a Friedel-Crafts alkylation reaction, where the quinazolinone core is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone.
Substitution: The chlorine atom in the chloromethyl group can be substituted with nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one.
Reduction: Formation of 2-(chloromethyl)-3-(3-methylphenyl)dihydroquinazolin-4(3H)-one.
Substitution: Formation of 2-(substituted-methyl)-3-(3-methylphenyl)quinazolin-4(3H)-one derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other regulatory proteins.
Medicine: Explored for its anticancer properties, showing activity against certain cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-3-phenylquinazolin-4(3H)-one: Lacks the 3-methyl group on the phenyl ring.
2-(bromomethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one: Contains a bromomethyl group instead of a chloromethyl group.
2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one: The methyl group is positioned at the 4th position of the phenyl ring.
Uniqueness
2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one is unique due to the specific positioning of the chloromethyl and 3-methylphenyl groups, which can influence its reactivity and biological activity. The presence of the 3-methyl group on the phenyl ring can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-5-4-6-12(9-11)19-15(10-17)18-14-8-3-2-7-13(14)16(19)20/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLCWMXZJQHZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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